molecular formula C12H15NO3 B8597904 1-(2-Nitrophenyl)cyclohexan-1-ol CAS No. 861842-15-1

1-(2-Nitrophenyl)cyclohexan-1-ol

Cat. No. B8597904
M. Wt: 221.25 g/mol
InChI Key: IRGHDGLYUVELBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160882B2

Procedure details

40.16 mL (80.32 mmol) phenylmagnesium chloride (2 M in THF) are added dropwise at −50° C. to a solution of 20.0 g (80.32 mmol) 2-nitro-iodobenzene in abs. THF (150 mL) under a nitrogen atmosphere. After stirring for 15 min. 9.98 mL (96.30 mmol) cyclohexanone are added quickly. The mixture is heated to RT and stirred for a further 2 h. Sat. aqueous ammonium chloride solution is added and the aqueous phase is exhaustively extracted with EtOAc. The combined org. extracts are washed with sat. aqueous NaCl solution, dried with sodium sulphate and evaporated down in vacuo. After column chromatography (silica gel, hexane/EtOAc 20:1) the product is obtained as a brownish oil. Yield: 5.20 g (29%); Rf=0.26 (silica gel, hexane/EtOAc 10:1); ESI-MS: [M+H—H2O]+=204.
Quantity
40.16 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1([Mg]Cl)C=CC=CC=1.[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1I)([O-:11])=[O:10].[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[Cl-].[NH4+]>CCCCCC.CCOC(C)=O.C1COCC1>[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:19]1([OH:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)([O-:11])=[O:10] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
40.16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)I
Step Two
Name
Quantity
9.98 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is exhaustively extracted with EtOAc
WASH
Type
WASH
Details
extracts are washed with sat. aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
After column chromatography (silica gel, hexane/EtOAc 20:1) the product is obtained as a brownish oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.